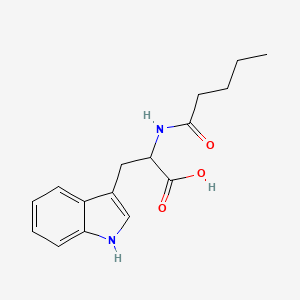![molecular formula C14H12ClN3 B7460012 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole, also known as CPI-455, is a chemical compound that has gained attention in scientific research due to its potential in the treatment of various diseases.
Mecanismo De Acción
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole binds to the bromodomain of BET proteins, preventing them from interacting with acetylated lysine residues on histone proteins. This disrupts the recruitment of transcriptional machinery to target genes, leading to the downregulation of oncogenes and the suppression of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole can effectively inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole in lab experiments is its selectivity for BET proteins, which allows for targeted inhibition of oncogenes without affecting normal cellular processes. However, one limitation is that 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are several future directions for research on 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole. One area of interest is the development of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole analogs with improved potency and selectivity. Another direction is the investigation of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole in combination with other anti-cancer drugs to enhance its efficacy. Additionally, studies on the role of BET proteins in other diseases, such as inflammation and cardiovascular disease, may provide further insights into the potential therapeutic applications of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole.
Conclusion
In conclusion, 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole is a promising chemical compound with potential applications in the treatment of cancer. Its selective inhibition of BET proteins has been shown to effectively suppress cancer cell growth and induce apoptosis. Further research is needed to investigate its efficacy in different cancer types and to develop improved analogs.
Métodos De Síntesis
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole involves the reaction of 2-methylbenzimidazole with 6-chloropyridine-3-carbaldehyde in the presence of a catalytic amount of palladium acetate and triphenylphosphine. The resulting compound is then purified using column chromatography to obtain 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole in high yield and purity.
Aplicaciones Científicas De Investigación
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has been studied extensively for its potential in the treatment of cancer, specifically targeting the bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in gene regulation and have been implicated in various diseases, including cancer. 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has been shown to selectively inhibit the activity of BET proteins, leading to the downregulation of oncogenes and the suppression of cancer cell growth.
Propiedades
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-10-17-12-4-2-3-5-13(12)18(10)9-11-6-7-14(15)16-8-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWHZNRWDGTVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)

![3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)

![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)
![2-[(2-Methoxybenzoyl)-methylamino]acetic acid](/img/structure/B7460042.png)

